N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide is a small organic molecule synthesized as part of a research program to explore ergoline derivatives as potential drug candidates for the treatment of narcolepsy. [] It acts as an inverse agonist of the human histamine H3 receptor (H3R). [] This compound exhibits favorable pharmacokinetic and in vitro safety profiles. []
N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide acts as an inverse agonist of the human histamine H3 receptor (H3R). [] Inverse agonists bind to the same receptor site as agonists but induce an opposite pharmacological effect. In this case, the compound decreases the constitutive activity of H3R, instead of activating it. The precise molecular mechanism by which this inverse agonism occurs is not detailed in the provided literature.
The primary scientific application of N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide is its use as a research tool for studying the role of the human H3 receptor in narcolepsy. [] As a promising lead compound with a desirable pharmacokinetic profile, it serves as a starting point for the development of potential therapeutic agents targeting H3R for narcolepsy treatment. [] It has been shown to enhance brain concentrations of tele-methylhistamine, a major histamine metabolite, indicating its efficacy in modulating the histaminergic system. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: